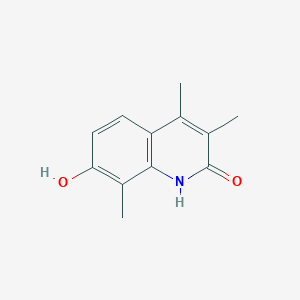
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a chemical compound known for its unique structure and properties It belongs to the class of quinolinone derivatives, which are known for their diverse biological activities
准备方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves the reaction of 3-chloro-N-(3-hydroxyphenyl)propionamide with aluminum trichloride and N,N-dimethylacetamide. The reaction is carried out at 150°C for 5 hours, followed by the addition of ice water and further heating to 90°C. The resulting product is then purified through column chromatography to obtain a high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high purity and yield.
化学反应分析
Types of Reactions
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert it into different hydroquinolinone derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various quinolinone and hydroquinolinone derivatives, which can be further utilized in different chemical and pharmaceutical applications .
科学研究应用
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: The compound is used in the development of materials with specific chemical properties.
作用机制
The mechanism of action of 7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets. It is known to act as a weak inhibitor of monoamine oxidase A (MAO-A), with an IC50 value of 183 μM. This inhibition affects the breakdown of neurotransmitters, thereby influencing neurological functions. The compound does not significantly affect monoamine oxidase B (MAO-B) .
相似化合物的比较
Similar Compounds
- 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone
- 2,2,4-Trimethyl-7-hydroxy-1,2-dihydroquinoline
- 7-Hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline
Uniqueness
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
生物活性
7-Hydroxy-3,4,8-trimethyl-1,2-dihydroquinolin-2-one is a compound belonging to the quinoline family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activities, including antitumor properties, antimicrobial effects, and potential applications in drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its unique interactions with biological targets.
Antitumor Activity
Research has indicated that derivatives of dihydroquinoline compounds exhibit significant antitumor effects. Specifically, studies have shown that this compound demonstrates promising inhibitory activity against various cancer cell lines. For instance:
- Inhibition of Protein Kinases : In vitro studies have reported that this compound can inhibit key protein kinases associated with cancer progression. Notably, it showed IC50 values ranging from 0.25 to 0.78 µM against NPM1-ALK and JAK3 kinases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against Leishmania donovani, the causative agent of leishmaniasis:
- Antileishmanial Effects : The compound exhibited potent activity against both promastigote and amastigote forms of the parasite. The mechanism of action appears to involve apoptosis-like processes in the parasites .
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays:
| Assay Type | Result (IC50) |
|---|---|
| DPPH Radical Scavenging | 45 µg/mL |
| ABTS Radical Scavenging | 30 µg/mL |
These results indicate a moderate antioxidant potential that may contribute to its overall therapeutic profile.
Study on Antitumor Activity
A detailed study focused on the synthesis and evaluation of various quinoline derivatives revealed that this compound displayed significant cytotoxicity against several cancer cell lines. The study utilized ELISA techniques to quantify the inhibitory effects on protein kinases .
Synergistic Effects with Other Drugs
Another important finding was the synergistic effect observed when combining this compound with miltefosine in treating Leishmania infections. The combination therapy resulted in enhanced efficacy compared to either drug alone .
属性
IUPAC Name |
7-hydroxy-3,4,8-trimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-7(2)12(15)13-11-8(3)10(14)5-4-9(6)11/h4-5,14H,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZZJHQNMPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C=CC(=C2C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













